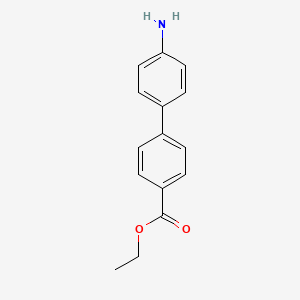

4'-Amino-biphenyl-4-carboxylic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4'-Amino-biphenyl-4-carboxylic acid ethyl ester" is not directly mentioned in the provided papers. However, the synthesis of related biphenyl compounds and their derivatives is discussed in paper , which describes the preparation of various substituted biphenyl-4-carboxylic acids and 4-aminobiphenyls. These compounds are structurally related to the compound of interest and provide insight into the chemical characteristics and synthetic approaches that might be applicable.

Synthesis Analysis

The synthesis of related compounds involves the use of different starting materials and catalytic systems to achieve the desired products. For instance, paper and detail the diastereoselective synthesis of a cyclohexene derivative using L-serine, ring-closing metathesis, and Grignard reactions. Paper describes the preparation of enantiomerically pure α-hydroxy and α-amino acid esters using ethyl 2,4-dioxo-4-phenylbutyrate, with a key step being Pt-cinchona catalyzed enantioselective hydrogenation. These methods could potentially be adapted for the synthesis of "4'-Amino-biphenyl-4-carboxylic acid ethyl ester" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Ab initio and DFT calculations are powerful tools for analyzing the molecular structure of compounds, as demonstrated in paper . The paper presents a detailed study of the molecular structure of a pyrrole derivative using Gaussian-09 software, which could similarly be applied to "4'-Amino-biphenyl-4-carboxylic acid ethyl ester" to predict its molecular geometry, atomic charges, and other relevant parameters.

Chemical Reactions Analysis

The rearrangement reactions of related compounds are discussed in paper , where different conditions lead to various products from a diethyl ester precursor. Acidic conditions, in particular, facilitated the conversion of one compound into another with a high yield. These findings suggest that "4'-Amino-biphenyl-4-carboxylic acid ethyl ester" may also undergo interesting transformations under specific reaction conditions, which could be explored for synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be characterized using techniques such as X-ray crystallography, NMR, MS, IR, and thermal analysis, as seen in papers and . These methods provide valuable information about the crystal structure, molecular conformation, and stability of the compounds. For "4'-Amino-biphenyl-4-carboxylic acid ethyl ester," similar analytical techniques could be employed to determine its properties, which are essential for understanding its behavior in various environments and potential applications.

Scientific Research Applications

Synthesis and Derivative Formation

Synthesis Using Ethoxymethylenemalononitrile : Ethoxymethylenemalononitrile reacts with ethyl 4-phenylacetoacetate to form ethyl 1,1′-biphenyl-6-amino-5-cyano-2-hydroxy-3-carboxylate, a derivative of 4'-Amino-biphenyl-4-carboxylic acid ethyl ester. Hydrolysis of this derivative leads to new compounds with potential applications in organic synthesis (Schmidt & Kores, 1988).

Role in Peptide Chemistry : The 2-(diphenylphosphino) ethyl group (DPPE), a carboxyl-protecting group, is used in peptide chemistry, involving the esterification process that could be related to compounds like 4'-Amino-biphenyl-4-carboxylic acid ethyl ester (Chantreux et al., 1984).

Optimization in Kinetic Resolution : The compound plays a role in the enzymatic kinetic resolution of primary amines, where it's used as an acyl donor in reactions showing high enantioselectivity (Nechab et al., 2007).

Chemical Synthesis and Reactivity

Preparative Method for Esters of Amino Acids : The compound serves in the synthesis of esters of amino acids, highlighting its utility in the creation of various chemically significant derivatives (MacLaren, 1972).

Nucleophilic Condensation : The compound is used in nucleophilic condensation reactions, particularly for substrates with reactive groups, leading to the formation of various phenyl-based derivatives (Consiglio et al., 2000).

Crystallographic and Structural Studies : Its derivatives are studied using techniques like X-ray crystallography, NMR, MS, and IR, which contribute to the understanding of molecular structures and interactions (Wang & Dong, 2009).

Role in Ring-Closing Metathesis : It is utilized in ring-closing metathesis, a method used in organic synthesis to form cyclic compounds, indicating its versatility in chemical transformations (Cong & Yao, 2006).

Miscellaneous Applications

Formation of Ligands and Complexes : Derivatives of the compound are used in the formation of ligands for metal complexes and for anchoring ligands to semiconductor surfaces, demonstrating its role in materials science and coordination chemistry (Zong, Zhou, & Thummel, 2008).

Design and Synthesis of Polyesters : The compound is significant in the design and synthesis of hydrophilic aliphatic polyesters, showcasing its importance in polymer chemistry (Trollsås et al., 2000).

properties

IUPAC Name |

ethyl 4-(4-aminophenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,2,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAWFPVAVHKGPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Amino-biphenyl-4-carboxylic acid ethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one](/img/structure/B1282476.png)

![2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one](/img/structure/B1282510.png)